![molecular formula C15H15N3O3S B497783 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 915929-83-8](/img/structure/B497783.png)
1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a synthetic organic compound belonging to the class of sulfonyl triazoles. This compound is characterized by the presence of a benzo[d][1,2,3]triazole ring system substituted with a sulfonyl group attached to a 2-ethoxy-4-methylphenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole typically involves a multi-step process:
Formation of the Benzo[d][1,2,3]triazole Core: The benzo[d][1,2,3]triazole core can be synthesized via the cyclization of appropriate precursors such as ortho-substituted anilines with nitrous acid.
Sulfonylation Reaction: The benzo[d][1,2,3]triazole core is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Ethoxy-4-methylphenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The benzo[d][1,2,3]triazole ring system can also participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
- 1-((2-Ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
- 1-((4-Methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
Uniqueness
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets, while the methyl group can influence its steric and electronic properties.
Properties
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-3-21-14-10-11(2)8-9-15(14)22(19,20)18-13-7-5-4-6-12(13)16-17-18/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHZUHBGMXTLGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-bromo-3-propoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B497701.png)

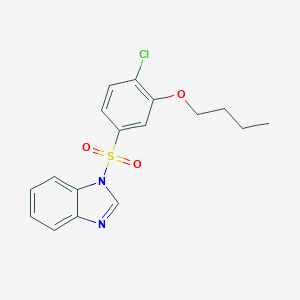

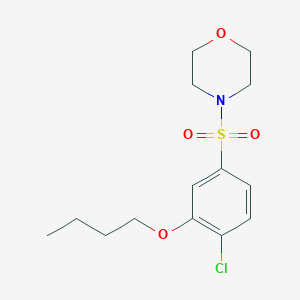
![Ethyl 4-[(3-butoxy-4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B497709.png)

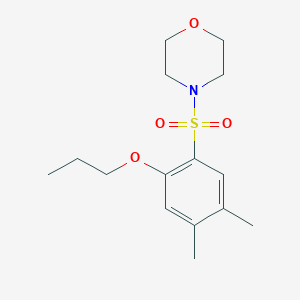
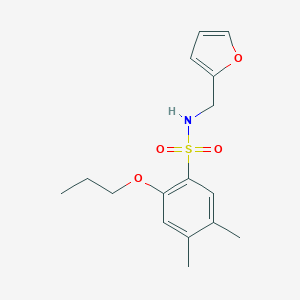
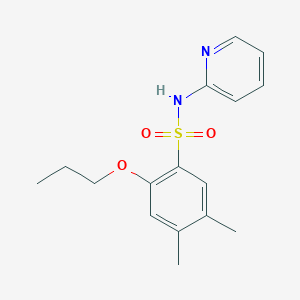

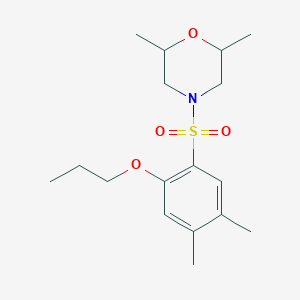
![Ethyl 4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B497720.png)
